molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2740680
CAS No.: 1326904-06-6
M. Wt: 442.431
InChI Key: SNPORZDHVLBDBG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O5 and its molecular weight is 442.431. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A quinazoline core .
  • Substituents including methoxy and oxadiazole groups , which are known to influence biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1270
Escherichia coli1175
Candida albicans1077

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluating a series of quinazoline derivatives found that those with oxadiazole substitutions had enhanced antiproliferative effects against various cancer cell lines. The compound's effectiveness was compared to standard treatments, revealing a GI50 value of approximately 26 nM , which indicates significant potency .

Case Study: Antiproliferative Effects

In a specific case study involving several quinazoline derivatives:

  • The compound was tested against four different cancer cell lines.
  • It demonstrated superior activity compared to Erlotinib (GI50 = 33 nM), suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:

  • Bacterial Gyrase and Topoisomerase IV Inhibition : Similar compounds have been shown to act as fluoroquinolone-like inhibitors, which are critical targets in bacterial infections .
  • Cell Cycle Interference : The presence of the oxadiazole moiety is believed to enhance the interaction with cellular targets involved in the regulation of the cell cycle, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications at specific positions on the quinazoline ring can significantly alter biological activity:

  • The incorporation of oxadiazole rings at positions 1 and 3 has been associated with increased potency against both microbial and cancerous cells.
  • Substituents such as methoxy groups enhance solubility and bioavailability, further improving efficacy .

Properties

CAS No.

1326904-06-6

Molecular Formula

C24H18N4O5

Molecular Weight

442.431

IUPAC Name

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30)

InChI Key

SNPORZDHVLBDBG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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